REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=[C:7]([C:10]#[N:11])[C:8]#[N:9].[C:12]([O:18][CH2:19][CH3:20])(=[O:17])[CH2:13][C:14]([CH3:16])=[O:15]>C(O)C.N1CCCC1>[NH2:9][C:8]1[O:15][C:14]([CH3:16])=[C:13]([C:12]([O:18][CH2:19][CH3:20])=[O:17])[CH:6]([C:2]2[O:1][CH:5]=[CH:4][CH:3]=2)[C:7]=1[C:10]#[N:11]
|
Name
|
|
Quantity
|
0.72 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)C=C(C#N)C#N
|
Name
|
|
Quantity
|
0.647 mL
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
catalyst
|
Smiles
|
N1CCCC1
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 15 h
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(C(=C(O1)C)C(=O)OCC)C=1OC=CC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.753 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 54.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |